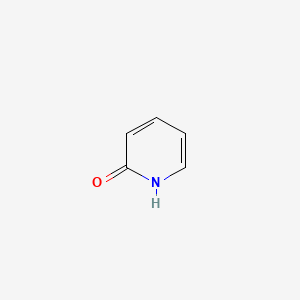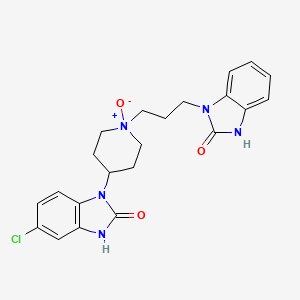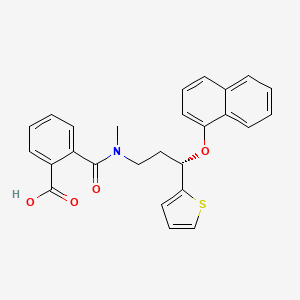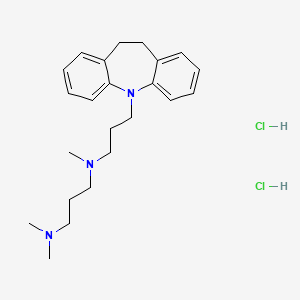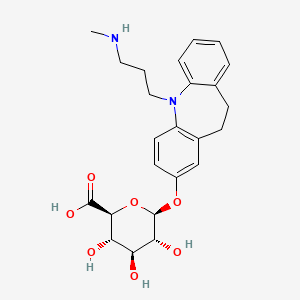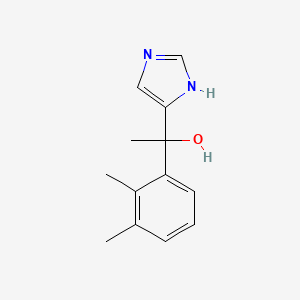
Benzovindiflupyr
Descripción general
Descripción
Se utiliza para controlar una amplia gama de enfermedades fúngicas como la plaga, el moho, la roya, la costra y la mancha foliar en diversos cultivos, como el maíz, la soja, las plantas ornamentales y el césped . This compound actúa inhibiendo el mecanismo de la succinato deshidrogenasa del ciclo del ácido cítrico, que es una parte funcional del ciclo tricarboxílico .
Aplicaciones Científicas De Investigación
Benzovindiflupyr has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of succinate dehydrogenase and its effects on the citric acid cycle.
Medicine: While primarily used in agriculture, its mechanism of action provides insights into mitochondrial function and potential therapeutic targets.
Mecanismo De Acción
Benzovindiflupyr ejerce sus efectos inhibiendo la enzima succinato deshidrogenasa en la cadena de transporte de electrones mitocondrial. Esta inhibición bloquea los sitios de unión de la ubiquinona, interrumpiendo el ciclo del ácido cítrico y provocando la muerte de las células fúngicas . El compuesto también daña la membrana celular, aumentando la fuga de electrolitos miceliales .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Benzovindiflupyr interacts with the succinate dehydrogenase (SDH) complex, a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain . By inhibiting SDH, this compound disrupts energy metabolism within the fungal cells, leading to their death .
Cellular Effects
In studies conducted on earthworms, this compound was found to significantly inhibit the activities of respiratory chain complex II and succinate dehydrogenase (SDH), leading to a significant induction of reactive oxygen species (ROS) and lipid peroxidation (LPO) . This suggests that this compound can cause oxidative stress and damage to cellular proteins .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the succinate dehydrogenase pathway, which is crucial for fungal respiration . This inhibition leads to a disruption in energy production within the fungal cells, causing their death .
Temporal Effects in Laboratory Settings
This compound is not highly soluble in water nor is it volatile. Depending on local conditions, it can be very persistent in soil and aqueous systems . Its traces remaining in soil potentially trigger an ecotoxicological threat to soil organisms including earthworms .
Dosage Effects in Animal Models
In earthworms, different doses of this compound (0.1, 1, 5, and 10 mg kg−1) showed varying degrees of toxicity. Higher doses significantly inhibited the activities of respiratory chain complex II and SDH, induced oxidative stress, and caused damage to cellular proteins .
Metabolic Pathways
This compound acts by inhibiting the succinate dehydrogenase mechanism of the citric acid cycle, which is a functional part of the tricarboxylic cycle and is linked to the mitochondrial electron transport chain .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. Given its mode of action and its persistence in soil and aqueous systems , it can be inferred that it may be transported and distributed within cells and tissues via normal metabolic pathways.
Subcellular Localization
The exact subcellular localization of this compound is not explicitly known. Given that its primary target is the succinate dehydrogenase complex, which is located in the inner mitochondrial membrane , it can be inferred that this compound likely localizes to the mitochondria within cells.
Métodos De Preparación
La síntesis de Benzovindiflupyr implica varios pasos. Un método incluye la reacción de 5-amino-1,2,3,4-tetrahidro-1,4-metanonaftileno-naftaleno-9-fenol con anhídrido ftálico en condiciones de fusión a alta temperatura. Este intermedio se hace reaccionar entonces con ácido 3-difluorometil-1-metil isoftálico H-pirazo-4-fosgenos en un disolvente orgánico como el diclorometano, dando como resultado this compound . Las condiciones de reacción son suaves y adecuadas para la producción industrial a gran escala.
Análisis De Reacciones Químicas
Benzovindiflupyr se somete a diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de pirazol u otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen acetonitrilo, ácido clorhídrico y ciclohexano.
4. Aplicaciones en la investigación científica
This compound tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar la inhibición de la succinato deshidrogenasa y sus efectos sobre el ciclo del ácido cítrico.
Medicina: Si bien se utiliza principalmente en la agricultura, su mecanismo de acción proporciona información sobre la función mitocondrial y las posibles dianas terapéuticas.
Comparación Con Compuestos Similares
Benzovindiflupyr se compara con otros fungicidas SDHI como boscalid e isopyrazam. Si bien todos estos compuestos inhiben la succinato deshidrogenasa, this compound presenta una mayor bioactividad y un espectro de control más amplio contra las enfermedades fúngicas . Su estructura única, incluyendo la porción pirazol-carboxamida, contribuye a su mayor eficacia .
Conclusión
This compound es un fungicida potente con aplicaciones significativas en la agricultura y la investigación científica. Su exclusivo mecanismo de acción y su actividad de amplio espectro lo convierten en una herramienta valiosa para controlar las enfermedades fúngicas y estudiar la función mitocondrial.
Propiedades
IUPAC Name |
N-[11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGEKHKTPTUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057930 | |
| Record name | Benzovindiflupyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072957-71-1 | |
| Record name | Benzovindiflupyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072957-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzovindiflupyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzovindiflupyr (ISO); N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
